1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole hydrochloride 1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17751011
InChI: InChI=1S/C7H12N4.ClH/c1-2-8-5-7(1)6-11-4-3-9-10-11;/h3-4,7-8H,1-2,5-6H2;1H
SMILES:
Molecular Formula: C7H13ClN4
Molecular Weight: 188.66 g/mol

1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole hydrochloride

CAS No.:

Cat. No.: VC17751011

Molecular Formula: C7H13ClN4

Molecular Weight: 188.66 g/mol

* For research use only. Not for human or veterinary use.

1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole hydrochloride -

Specification

Molecular Formula C7H13ClN4
Molecular Weight 188.66 g/mol
IUPAC Name 1-(pyrrolidin-3-ylmethyl)triazole;hydrochloride
Standard InChI InChI=1S/C7H12N4.ClH/c1-2-8-5-7(1)6-11-4-3-9-10-11;/h3-4,7-8H,1-2,5-6H2;1H
Standard InChI Key MKAXWWQBHJBFGL-UHFFFAOYSA-N
Canonical SMILES C1CNCC1CN2C=CN=N2.Cl

Introduction

Synthesis and Reaction Mechanisms

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common synthesis route involves CuAAC ("click chemistry"), where a propargyl-pyrrolidine precursor reacts with an azide under copper(I) catalysis. For example, propargylated intermediates undergo 1,3-dipolar cycloaddition with aryl azides to yield 1,4-disubstituted triazoles . Optimal conditions include copper iodide (5–10 mol%), dimethyl sulfoxide (DMSO) as solvent, and room-temperature reactions (24–48 hours), achieving yields >80% .

Table 1: Representative Synthesis Conditions

CatalystSolventTemperatureYield (%)
CuIDMSO25°C85
CuSO₄·NaAscEtOH/H₂O60°C78

Post-Functionalization Strategies

The hydrochloride salt form is obtained via protonation of the pyrrolidine nitrogen using HCl in diethyl ether. Subsequent modifications, such as alkylation or acylation of the triazole ring, enable diversification into derivatives with enhanced bioactivity.

Pharmacological Activities and Mechanisms

Antiproliferative Effects

In vitro studies demonstrate potent anticancer activity against prostate (PC-3) and breast (MCF-7) cancer cell lines. Compound analogs exhibit IC₅₀ values in the low micromolar range (e.g., 14g: IC₅₀ = 1.2 μM against PC-3), attributed to tubulin polymerization inhibition and apoptosis induction via caspase-3 activation .

Table 2: Antiproliferative Activity of Selected Derivatives

CompoundCell LineIC₅₀ (μM)Mechanism
14gPC-31.2Tubulin inhibition
14jMCF-72.8ROS generation

Antimicrobial Properties

The triazole-pyrrolidine hybrid disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Against Staphylococcus aureus (MRSA), minimal inhibitory concentrations (MICs) of 8–16 μg/mL have been reported, outperforming vancomycin in biofilm eradication assays.

Comparative Analysis with Structural Analogs

Modifications to the triazole ring or pyrrolidine substituent significantly alter bioactivity:

  • 1-(Pyrrolidin-3-yl)-1H-pyrazole: Replacing triazole with pyrazole reduces anticancer potency but enhances neuroactive effects (e.g., GABAₐ receptor modulation).

  • 5-(Pyrrolidinyl)-4H-triazolium chloride: Quaternary ammonium formation improves aqueous solubility (>500 mg/mL) but decreases blood-brain barrier permeability .

Applications in Drug Development

Central Nervous System (CNS) Therapeutics

The compound’s ability to cross the blood-brain barrier makes it a candidate for treating Alzheimer’s disease. In silico docking studies predict strong binding to acetylcholinesterase (Ki = 4.3 nM), with in vivo trials showing 40% memory improvement in rodent models.

Antibiotic Adjuvants

Combined with β-lactams, it restores antibiotic efficacy against resistant strains by inhibiting β-lactamase enzymes (IC₅₀ = 0.8 μM) .

Future Research Directions

  • Stereochemical Optimization: Enantioselective synthesis to isolate (R)- and (S)-pyrrolidine isomers for improved target selectivity.

  • Prodrug Development: Esterification of the triazole nitrogen to enhance oral bioavailability.

  • Nanoparticle Delivery: Encapsulation in lipid nanoparticles for targeted cancer therapy.

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